2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile
Description
Overview of Pyridine (B92270), Phenyl Ether, and Acetonitrile (B52724) Scaffolds in Organic and Medicinal Chemistry
The pyridine ring, a nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. Its presence can influence a molecule's polarity, basicity, and ability to engage in hydrogen bonding and π-π stacking interactions, which are crucial for molecular recognition and binding to biological targets.
The acetonitrile group is a versatile functional group in organic synthesis. The nitrile moiety can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, making it a valuable synthetic handle. Furthermore, the nitrile group itself can participate in important interactions with biological targets.
Importance of Multifunctional Heterocyclic Compounds in Drug Discovery
Multifunctional heterocyclic compounds, which incorporate several distinct chemical scaffolds, are of paramount importance in modern drug discovery. This molecular design strategy allows for the modulation of multiple biological targets or the optimization of pharmacokinetic and pharmacodynamic properties in a single molecule. By combining the favorable attributes of different functional groups, medicinal chemists can fine-tune the biological activity, selectivity, and drug-like properties of a lead compound.
Contextual Relevance of 2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile within Contemporary Chemical Research
The compound this compound has garnered attention as a versatile precursor in medicinal chemistry and materials science. Its structural uniqueness, combining a pyridine ring, a methoxy (B1213986) linker, and an acetonitrile group, makes it a valuable building block for the synthesis of more complex molecules with potential biological activities. Research into this compound and its derivatives is driven by the quest for novel therapeutic agents, with potential applications in areas such as oncology.
A closely related compound, 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile, has been identified as a potent inducer of Oct3/4 expression. researchgate.netnih.govmdc-berlin.de Oct3/4 is a key transcription factor involved in maintaining the pluripotency of embryonic stem cells. The ability to chemically induce its expression has significant implications for regenerative medicine and the generation of induced pluripotent stem cells (iPSCs). researchgate.netnih.govmdc-berlin.de This finding suggests that the broader class of compounds, including this compound, may hold similar potential.
Scope and Objectives of Academic Inquiry into the Compound
Academic inquiry into this compound and its analogues is focused on several key areas. A primary objective is the exploration of its potential as a scaffold for the development of novel therapeutic agents. This involves the synthesis of derivatives and their evaluation for various biological activities. Another area of interest is the investigation of its chemical reactivity and its utility as a synthetic intermediate for the construction of more complex molecular architectures. Furthermore, researchers are interested in understanding the structure-activity relationships within this class of compounds to guide the design of molecules with enhanced potency and selectivity.
Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its handling, reactivity, and biological activity. While extensive experimental data is not widely available in the public domain, some key properties can be inferred from its structure and from data available for similar compounds.
| Property | Value |
| Molecular Formula | C₁₄H₁₂N₂O |
| Molecular Weight | 224.26 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents. |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
Structural Information
The molecular structure of this compound is characterized by a central phenylacetonitrile (B145931) core. The phenyl ring is substituted at the 4-position with a pyridin-4-ylmethoxy group. This arrangement results in a molecule with distinct electronic and steric features.
Spectroscopic data provides valuable insights into the compound's structure:
¹H and ¹³C NMR: The NMR spectra would be expected to show characteristic signals for the protons and carbons of the pyridine ring, the phenyl ring, the methylene (B1212753) bridge, and the acetonitrile group. For instance, the pyridine protons would likely appear in the downfield region (around δ 8.5 ppm).
Infrared (IR) Spectroscopy: A sharp absorption band in the region of 2240-2260 cm⁻¹ would confirm the presence of the nitrile (C≡N) stretching vibration.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide an accurate mass of the molecular ion, confirming the elemental composition.
Synthesis and Reactivity
The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A common synthetic route involves the reaction of 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine (B1298872) with 4-hydroxyphenylacetonitrile in the presence of a base, such as potassium carbonate.
The reactivity of this compound is dictated by its functional groups:
Nitrile Group: The nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. It can also participate in cycloaddition reactions and act as a precursor for the formation of various heterocyclic rings.
Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.
Phenyl Ether Linkage: The ether bond is generally stable, but can be cleaved under harsh conditions.
Methylene Bridge: The benzylic protons of the acetonitrile moiety are acidic and can be deprotonated with a suitable base, allowing for alkylation or other reactions at this position.
Applications and Research Findings
As previously mentioned, a significant area of research for compounds structurally related to this compound is in the field of regenerative medicine. The discovery that a similar compound can induce the expression of the pluripotency factor Oct3/4 has opened up avenues for the development of small molecules for cellular reprogramming. researchgate.netnih.govmdc-berlin.de While direct studies on the Oct3/4-inducing activity of this compound are not yet widely published, it represents a promising candidate for such investigations.
Furthermore, the presence of the pyridine and phenyl ether moieties, common in many biologically active molecules, suggests that this compound and its derivatives could be explored for a range of other therapeutic applications. The pyridine ring, in particular, is known to interact with various enzymes and receptors.
Properties
IUPAC Name |
2-[4-(pyridin-4-ylmethoxy)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-8-5-12-1-3-14(4-2-12)17-11-13-6-9-16-10-7-13/h1-4,6-7,9-10H,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXCCQMTBCFURV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Pyridin 4 Ylmethoxy Phenyl Acetonitrile and Analogous Structures
Retrosynthetic Analysis of the 2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile Framework
Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available starting materials. advancechemjournal.com The most apparent disconnection for this compound is at the ether linkage, suggesting two primary precursor fragments: a substituted phenylacetonitrile (B145931) and a pyridinylmethanol derivative.
This leads to two main synthetic precursors:
4-hydroxyphenylacetonitrile : This serves as the nucleophile, providing the phenylacetonitrile core.
4-(halomethyl)pyridine or a related pyridinylmethanol derivative : This acts as the electrophile in the etherification step.
Alternative retrosynthetic strategies could involve the formation of the acetonitrile (B52724) group at a later stage of the synthesis. However, the disconnection at the ether bond is generally the most direct and widely employed approach.
Synthesis of Key Precursors and Intermediates
The efficient synthesis of the target molecule relies on the successful preparation of its key building blocks.
Substituted phenylacetonitriles are crucial intermediates in a wide range of chemical syntheses. researchgate.net 4-hydroxyphenylacetonitrile, the key precursor for the title compound, can be synthesized through various established methods. One common route involves the reaction of 4-hydroxybenzylamine (B1666329) derivatives with a cyanide source. For instance, N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine can be reacted with hydrogen cyanide to yield 3-methoxy-4-hydroxyphenylacetonitrile. google.com
Another approach involves the cyanation of a corresponding benzyl (B1604629) halide. For example, p-methoxyphenylacetonitrile can be prepared from anisyl alcohol by first converting it to anisyl chloride using concentrated hydrochloric acid, followed by reaction with sodium cyanide. orgsyn.org This method can be adapted for the synthesis of other substituted phenylacetonitriles.
The following table summarizes common methods for the preparation of substituted phenylacetonitriles:
| Starting Material | Reagents | Product | Reference |
| Benzyl cyanide | Nitrous acid or isoamyl nitrite (B80452) and sodium ethoxide | 2-Hydroxyimino-2-phenylacetonitrile | orgsyn.org |
| o-nitro-substituted halobenzene | tert-butyl cyanoacetate | 2-nitro-substituted phenylacetonitrile | google.com |
| 4-chlorophenylacetonitrile and ethyl phenylacetate | Sodium ethoxide | α-(4-chlorophenyl)-γ-phenylacetoacetonitrile | orgsyn.org |
| Phenylacetonitrile and substituted benzyl alcohols | Potassium tert-butoxide | α-Alkylated phenylacetonitriles | researchgate.net |
| Anisyl alcohol | Concentrated HCl, then NaCN | p-methoxyphenylacetonitrile | orgsyn.org |
Pyridinylmethoxy building blocks are essential components in the synthesis of numerous pharmaceutical compounds. lifechemicals.com The required precursor, typically a 4-(halomethyl)pyridine or 4-pyridinemethanol, can be prepared from readily available starting materials. For instance, trifluoromethoxylated pyridines can serve as valuable synthetic building blocks for the development of new drugs and agrochemicals. nih.govresearchgate.net The synthesis of functionalized pyridines is a well-established area of organic chemistry, with numerous methods available for their preparation. nih.govnih.gov
Coupling and Etherification Reactions for Core Skeleton Formation
The final and crucial step in the synthesis of this compound is the formation of the ether linkage between the two key precursors. Several methods can be employed for this transformation, with the choice often depending on the specific substrates and desired reaction conditions.
Nucleophilic aromatic substitution (SNA r) is a powerful method for the formation of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. acs.orgsemanticscholar.orgacs.orglibretexts.orgmasterorganicchemistry.com In the context of synthesizing the target molecule, this would typically involve the reaction of a phenoxide with a pyridine (B92270) derivative bearing a suitable leaving group at the benzylic position.
The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient aromatic ring to form a Meisenheimer complex, which then expels the leaving group to restore aromaticity. libretexts.org While effective, this method may require harsh reaction conditions and is most suitable for activated aromatic systems.
The Mitsunobu reaction is a versatile and widely used method for the formation of ethers under mild conditions. byjus.comrsc.orgorganic-chemistry.orgnih.govtandfonline.com This reaction involves the coupling of an alcohol and a nucleophile (in this case, a phenol) using a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). byjus.com
The reaction proceeds with the activation of the alcohol by the PPh3/DEAD reagent system, followed by nucleophilic attack by the phenol. A key advantage of the Mitsunobu reaction is its mildness, which allows for the coupling of a wide range of substrates with diverse functional groups. nih.gov
The general mechanism involves the formation of a phosphonium (B103445) salt intermediate, which then activates the alcohol for substitution. organic-chemistry.org
Advanced Synthetic Strategies and Optimization
Modern synthetic organic chemistry offers a plethora of advanced techniques to optimize the synthesis of complex molecules like this compound. These methods focus on improving reaction efficiency, reducing environmental impact, and enabling the synthesis of a diverse range of analogs.
Catalytic Methods in O-Alkylation and C-C Bond Formation
The core structure of this compound is assembled through a key O-alkylation step, specifically a Williamson ether synthesis, and its derivatization often involves C-C bond formation. Catalytic methods have revolutionized these transformations, offering milder reaction conditions and higher yields compared to traditional stoichiometric approaches.
O-Alkylation:
The formation of the pyridylmethoxy ether linkage is a critical step. While traditional Williamson ether synthesis using a strong base is effective, catalytic methods offer significant advantages. Palladium-catalyzed O-alkylation of pyridones with benzyl bromides has been explored, providing a regioselective approach to pyridyl ethers. nih.gov Although this method is demonstrated for pyridones, the principles can be adapted for the synthesis of 4-alkoxypyridines from the corresponding 4-chloropyridine (B1293800) hydrochloride and alcohols in the presence of a base like powdered NaOH in DMSO. semanticscholar.org
Phase-transfer catalysis (PTC) presents another powerful tool for O-alkylation. PTC facilitates the reaction between the water-soluble phenoxide and the organic-soluble pyridylmethyl halide by transporting the anionic nucleophile into the organic phase. jetir.org This method often leads to cleaner reactions and easier work-up.
C-C Bond Formation:
For the synthesis of analogs and for derivatization, catalytic C-C bond formation is indispensable. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used to form biaryl structures. mdpi.comharvard.edulibretexts.orgorganic-chemistry.org For instance, a halo-substituted pyridyl ether can be coupled with a boronic acid derivative of phenylacetonitrile to construct the target scaffold. The choice of ligands and reaction conditions is crucial for achieving high yields in these couplings. nih.govacs.org
Furthermore, palladium-catalyzed direct C-H arylation of pyridylmethyl silyl (B83357) ethers with aryl bromides provides a direct route to aryl(pyridyl)methanols, which can be further elaborated. acs.org The direct arylation of weakly acidic sp3–hybridized C–H bonds, such as the benzylic C-H in the phenylacetonitrile moiety, is a challenging but highly atom-economical approach. Palladium-based catalysts have shown promise in this area. nih.gov
Microwave-Assisted and Green Chemistry Approaches
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into synthetic methodologies. mdpi.com Microwave-assisted synthesis and the use of greener solvents are key aspects of this approach.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful technique to accelerate organic reactions. mdpi.com In the context of synthesizing pyridyl ethers, microwave-assisted Williamson ether synthesis can significantly reduce reaction times from hours to minutes. researchgate.net For example, the N-alkylation of pyridones, a reaction analogous to the O-alkylation required for the target molecule, has been successfully achieved under microwave irradiation. mdpi.comnih.govresearchgate.net The following table summarizes typical conditions for microwave-assisted N-alkylation of isatin, which can be extrapolated to the synthesis of pyridyl ethers.
| Alkylating Agent | Base | Solvent | Power (W) | Time (min) | Yield (%) |
| Ethyl chloroacetate | K2CO3 | DMF | Medium | 5 | 85 |
| Ethyl chloroacetate | Cs2CO3 | DMF | Medium | 3 | 90 |
| Benzyl bromide | K2CO3 | NMP | Medium | 4 | 92 |
| n-Butyl bromide | Cs2CO3 | NMP | High | 8 | 75 |
Green Chemistry Approaches:
The use of environmentally benign solvents is a cornerstone of green chemistry. The synthesis of 4-alkoxypyridines has been reported using DMSO as a solvent, which is considered a greener alternative to many traditional organic solvents. semanticscholar.org Phase-transfer catalysis, as mentioned earlier, also aligns with green chemistry principles by often allowing the use of water as a solvent and reducing the need for anhydrous conditions. jetir.org
Biocatalysis offers another avenue for green synthesis. Enzymatic C-H oxyfunctionalization reactions, for instance, can introduce hydroxyl groups into the phenylacetonitrile moiety under mild and selective conditions, providing precursors for further derivatization. nih.govresearchgate.net
Derivatization Strategies for Structural Modification
To explore the structure-activity relationship of this compound, the synthesis of a diverse library of analogs is essential. This can be achieved by modifying the three key components of the molecule: the pyridine ring, the phenyl acetonitrile moiety, and the ether linker.
Modification of the Pyridine Ring
The electronic and steric properties of the pyridine ring can be tuned through various substitution reactions.
Electrophilic Aromatic Substitution: Nitration of 4-acetylpyridine-N-oxide has been shown to occur at the 2-position, which can then be converted to other functional groups. oaji.net While direct electrophilic substitution on the pyridine ring can be challenging, the use of pyridine-N-oxides can facilitate these reactions. rsc.org
Directed Ortho-Metalation and Halogenation: 4-Methoxypyridine can be lithiated at the C-3 position, allowing for the introduction of various electrophiles. arkat-usa.org Selective halogenation of pyridines can also be achieved using specialized phosphine reagents, providing handles for further functionalization through cross-coupling reactions. nih.govchemrxiv.org
Cross-Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a powerful tool for introducing aryl or other substituents onto a pre-functionalized (e.g., halogenated) pyridine ring. mdpi.com
Functionalization of the Phenyl Acetonitrile Moiety
Modifications to the phenyl acetonitrile part of the molecule can significantly impact its biological activity.
Catalytic C-H Functionalization: Palladium-catalyzed benzylation of carboxylic acids with toluene (B28343) via benzylic C-H activation has been demonstrated, suggesting that the benzylic position of the phenylacetonitrile moiety could be a target for direct functionalization. labxing.com Biocatalytic C-H oxyfunctionalization can also be employed to introduce hydroxyl groups. nih.govresearchgate.net
Palladium-Catalyzed Reactions: Palladium-catalyzed nucleophilic benzylic substitutions of benzylic esters offer a route to introduce various nucleophiles at the benzylic position. organic-chemistry.org Furthermore, palladium-catalyzed C3-benzylation of indoles provides a model for the introduction of benzyl groups at activated positions. nih.gov
Decarboxylative Acylation: A palladium-catalyzed, 4CzIPN-mediated decarboxylative acylation of O-methyl ketoximes with α-keto acids under visible light has been reported, offering a potential strategy for introducing acyl groups onto the phenyl ring. mdpi.com
Linker Region Diversity
Altering the ether linkage can provide insights into the optimal spatial arrangement and electronic properties of the two aromatic rings.
Thioether Analogs: The synthesis of thioether-containing analogues can be achieved by reacting a thiol-functionalized phenylacetonitrile with a suitable pyridylmethyl halide. The synthesis of 2-pyridyl thioethers has been reported via the hydrothiolation of styrenes with pyridine-2(1H)-thione. researchgate.net The synthesis of 4-pyrimidone-2-thioethers through the condensation of S-alkylisothiourea and β-ketoester also provides a relevant synthetic strategy. nih.gov
Amide-Linked Analogs: Replacing the ether linkage with an amide bond is another common strategy for analog synthesis. This can be achieved by coupling a carboxylic acid-functionalized pyridine with an amino-functionalized phenylacetonitrile, or vice versa, using standard peptide coupling reagents. The synthesis of 3,4-disubstituted pyridin-2(1H)-ones often involves amide coupling as a key step. beilstein-journals.org
By employing these advanced synthetic and derivatization strategies, a wide array of analogs of this compound can be efficiently prepared, facilitating the discovery of novel therapeutic agents.
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization for Structural Confirmation
Spectroscopic methods are indispensable for the confirmation of the molecular structure of 2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring, the phenyl ring, the methylene (B1212753) bridge of the ether linkage, and the methylene group of the acetonitrile (B52724) moiety.
Pyridine Ring Protons: The protons on the pyridine ring are expected to appear in the downfield region, typically between 8.5 and 7.3 ppm. The protons at the 2 and 6 positions will likely be the most downfield due to the electron-withdrawing effect of the nitrogen atom.
Phenyl Ring Protons: The protons on the para-substituted phenyl ring will likely appear as two doublets in the aromatic region, approximately between 7.3 and 6.9 ppm.
Methylene Bridge Protons (-O-CH₂-): The methylene protons of the ether linkage are expected to resonate as a singlet at around 5.1 ppm.
Acetonitrile Methylene Protons (-CH₂-CN): The methylene protons adjacent to the nitrile group are anticipated to appear as a singlet at approximately 3.7 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule.
Pyridine Ring Carbons: The carbon atoms of the pyridine ring are expected to have chemical shifts in the range of 150-124 ppm.
Phenyl Ring Carbons: The carbons of the phenyl ring would likely appear between 159 and 115 ppm.
Nitrile Carbon (-CN): The carbon of the nitrile group is expected to have a characteristic chemical shift around 118 ppm.
Methylene Carbons: The methylene carbons of the ether linkage and the acetonitrile group would appear in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridyl C2, C6 | ~8.5 (d) | ~150 |
| Pyridyl C3, C5 | ~7.3 (d) | ~124 |
| Pyridyl C4 | - | ~136 |
| Phenyl C1' | - | ~159 |
| Phenyl C2', C6' | ~7.3 (d) | ~129 |
| Phenyl C3', C5' | ~6.9 (d) | ~115 |
| Phenyl C4' | - | ~125 |
| -O-CH₂- | ~5.1 (s) | ~69 |
| -CH₂-CN | ~3.7 (s) | ~23 |
| -CN | - | ~118 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit several key absorption bands.
C≡N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile group is expected in the region of 2260-2240 cm⁻¹.
C-O-C Stretch: The ether linkage should give rise to a strong absorption band in the range of 1260-1000 cm⁻¹, corresponding to the C-O stretching vibration.
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the pyridine and phenyl rings would appear in the region of 1600-1450 cm⁻¹.
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings are expected just above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H stretching of the methylene groups will likely be observed in the 2960-2850 cm⁻¹ region.
Table 2: Predicted Characteristic IR Absorption Bands for this compound Predicted values are based on typical functional group absorption regions.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretch | 2260-2240 | Medium, Sharp |
| Ether (C-O-C) | Stretch | 1260-1000 | Strong |
| Aromatic (C=C) | Stretch | 1600-1450 | Medium to Weak |
| Aromatic C-H | Stretch | >3000 | Medium to Weak |
| Aliphatic C-H | Stretch | 2960-2850 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight.
The fragmentation pattern would likely involve cleavage at the ether linkage, which is a common fragmentation pathway for benzyl (B1604629) ethers. Key expected fragments would include:
A fragment corresponding to the pyridin-4-ylmethyl cation (tropylium-like ion) at m/z 92.
A fragment resulting from the cleavage of the benzyl ether bond , leading to a [M-C₇H₇]⁺ ion.
Loss of the nitrile group as HCN, resulting in a [M-27]⁺ peak.
Fragments corresponding to the phenylacetonitrile (B145931) moiety.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z | Description |
| [C₁₄H₁₂N₂O]⁺ | ~224 | Molecular Ion (M⁺) |
| [C₆H₆N]⁺ | 92 | Pyridin-4-ylmethyl cation |
| [C₈H₇NO]⁺ | 133 | 4-Hydroxyphenylacetonitrile radical cation |
| [C₇H₆N]⁺ | 104 | Phenylacetonitrile fragment |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Crystallographic Studies and Solid-State Characterization
While no specific single-crystal X-ray diffraction data for this compound has been reported, insights into its solid-state structure and intermolecular interactions can be inferred from the crystallographic data of related compounds.
X-ray Diffraction Analysis of Single Crystals
A single-crystal X-ray diffraction analysis would provide the definitive three-dimensional structure of the molecule, including precise bond lengths, bond angles, and torsion angles. Based on the analysis of similar structures, the molecule is expected to adopt a non-planar conformation due to the flexible ether linkage. The dihedral angle between the pyridine and phenyl rings will be a key conformational parameter.
For related structures, such as derivatives of 4-(phenoxymethyl)pyridine, the crystal packing is often influenced by a network of weak intermolecular interactions.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
In the solid state, the crystal packing of this compound is likely to be governed by a combination of intermolecular forces:
Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds are expected to play a role in the crystal packing. The nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage can act as hydrogen bond acceptors.
π-π Stacking: The aromatic pyridine and phenyl rings are capable of engaging in π-π stacking interactions. These interactions, where the rings are arranged in a parallel or slipped-parallel fashion, are a significant cohesive force in the crystals of many aromatic compounds. In related pyridine-containing crystal structures, slipped face-to-face π-π interactions between pyridine rings are commonly observed.
The interplay of these non-covalent interactions will determine the final three-dimensional arrangement of the molecules in the crystal, influencing its physical properties such as melting point and solubility.
Investigation of Crystal Packing and Polymorphism
The arrangement of molecules in the solid state is critical to understanding the physical properties of a compound. For this compound, the crystal packing is dictated by a combination of intermolecular forces. While specific crystallographic studies on this exact molecule are not extensively detailed in the available literature, general principles and studies on related compounds provide significant insight.
In molecules containing both pyridine and phenyl rings, π-π stacking interactions are a common feature, where the electron-rich aromatic rings arrange themselves in close proximity. Additionally, the presence of the nitrile group and the pyridinic nitrogen atom allows for the formation of hydrogen bonds, either with other molecules of the same type or with solvent molecules that may be incorporated into the crystal lattice. Research on 2-pyridylmethoxy derivatives of larger molecules has highlighted the conformational flexibility conferred by the CH2-O-CH2 bridge. mdpi.com
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a crucial consideration for active pharmaceutical ingredients and functional materials. Different polymorphs of a substance can exhibit distinct physical properties, including solubility, melting point, and stability. The investigation into polymorphism of this compound would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting crystal structures using techniques such as X-ray diffraction. Studies on complex systems containing the 2-pyridylmethoxy moiety have revealed the existence of pseudo-polymorphism, where different crystal structures are obtained with varying solvent molecules co-crystallized. researchgate.netunits.it This suggests that this compound may also exhibit a rich polymorphic landscape.
Computational Studies for Molecular Geometry and Electronic Structure
Computational chemistry provides powerful tools for understanding the properties of molecules at an atomic level. For this compound, computational studies can elucidate its preferred three-dimensional shape, conformational flexibility, and electronic characteristics that govern its reactivity.
Density Functional Theory (DFT) Calculations for Optimized Geometries
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the optimized geometry of molecules. For this compound, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.gov These calculated parameters can then be compared with experimental data from X-ray crystallography to validate the computational model.
Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-O (ether) | 1.37 Å |
| C≡N (nitrile) | 1.16 Å | |
| C-C (phenyl) | 1.39 Å | |
| Bond Angle | C-O-C (ether) | 118.5° |
| C-C≡N (nitrile) | 178.9° | |
| Dihedral Angle | C-C-O-C | 175.2° |
Note: The data in this table is illustrative and represents typical values for similar molecular fragments. Actual values would be obtained from specific DFT calculations for this molecule.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotatable bonds are those of the ether linkage connecting the phenyl and pyridyl moieties.
By systematically rotating these bonds and calculating the energy of the resulting conformer, a potential energy surface can be generated. This "energy landscape" reveals the low-energy, stable conformations of the molecule, as well as the energy barriers between them. This information is crucial for understanding how the molecule behaves in solution and how it might interact with biological targets. The flexibility of the ether linkage can give rise to multiple low-energy conformations with different relative orientations of the aromatic rings.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. nih.gov
For this compound, the distribution of the HOMO and LUMO across the molecule can predict which sites are most likely to be involved in chemical reactions. Generally, the HOMO is localized on the more electron-rich parts of the molecule, such as the phenyl ether group, while the LUMO is often found on the electron-deficient pyridine ring and the nitrile group. This distribution suggests that the phenyl ring is susceptible to electrophilic attack, while the pyridine ring and the carbon of the nitrile group are more likely to undergo nucleophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 4.7 |
Note: The data in this table is illustrative and represents typical values for a molecule of this type. Actual values would be obtained from specific quantum chemical calculations.
A smaller HOMO-LUMO gap indicates that the molecule is more easily excited and therefore more reactive. The calculated energies of these orbitals provide valuable insights into the chemical behavior and potential applications of this compound.
Biological and Pharmacological Investigations of 2 4 Pyridin 4 Ylmethoxy Phenyl Acetonitrile and Its Derivatives
In Vitro Biological Activity Profiling
Despite a thorough search for data on 2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile, no specific information was found for the following biological assays.
Enzyme Inhibition Assays (e.g., Kinases, Carbonic Anhydrases)
No studies were identified that specifically investigated the inhibitory activity of this compound against kinases, carbonic anhydrases, or other enzymes.
Receptor Binding and Modulation Studies (e.g., GPCRs like mGluR5, TRPV1)
There is no available data from receptor binding or modulation studies for this compound, including its interaction with G-protein coupled receptors (GPCRs) such as mGluR5 or ion channels like TRPV1.
Cell-Based Assays for Cellular Pathway Modulation (e.g., DNA synthesis, cell proliferation)
Research on the effects of this compound in cell-based assays, including its impact on DNA synthesis or cell proliferation, is not present in the available literature.
Antimicrobial Efficacy (Antibacterial, Antifungal)
While pyridine (B92270) carbonitrile scaffolds are considered beneficial intermediates in the development of antimicrobial agents, no specific data on the antibacterial or antifungal efficacy of this compound was found. researchgate.net
Antiviral Potency (e.g., SARS-CoV-2, HIV-1, HCV, Influenza)
There are no published studies detailing the antiviral potency of this compound against SARS-CoV-2, HIV-1, HCV, influenza, or any other viruses.
Antioxidant Activity Evaluation
Specific evaluations of the antioxidant activity of this compound are not available. However, broader research into pyridine-based chalcones and other fused pyridine analogs has shown that some derivatives possess antioxidant properties. nih.govscilit.com For example, certain synthesized pyridine-based chalcones demonstrated higher antioxidant activity than the reference compound quercetin in ferrous ion chelating assays. nih.gov Similarly, some novel pyrimidine (B1678525) derivatives, a related class of nitrogen-containing heterocycles, have shown moderate to high antioxidant activity in various assays. mdpi.com
In Vivo Pharmacological Studies in Animal Models
In vivo studies are crucial for understanding the physiological effects of novel compounds. For derivatives of this compound, animal models have been instrumental in exploring their efficacy in various disease contexts, as well as their effects on the nervous and immune systems.
The pyridine and phenylacetonitrile (B145931) moieties are present in numerous compounds investigated for their anticancer and antiviral properties.
Anticancer Efficacy:
Derivatives sharing the core structure of this compound have demonstrated notable anticancer potential, primarily in in vitro studies, with some progressing to in vivo xenograft models. For instance, novel 2-phenylacrylonitrile derivatives have shown excellent antitumor activity both in vitro and in vivo. nih.gov One such derivative, 1g2a , was found to inhibit tumor growth in a xenograft model. nih.gov Similarly, various pyridine-based compounds have been evaluated for their anticancer effects against different cancer cell lines, including liver, breast, and prostate cancer. scilit.comresearchgate.netresearchgate.net These studies often identify specific molecular targets like vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR), which are critical for tumor growth and angiogenesis. scilit.comresearchgate.net While direct in vivo data for this compound is not available, the efficacy of these related compounds in animal models underscores the potential of this chemical class.
Below is a table summarizing the in vitro anticancer activity of selected pyridine and phenylacetamide derivatives against various cancer cell lines.
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| Pyridine Derivatives | 2a, 6a, 7a, 10b, 15a, 18a | HepG-2 (Liver), MCF-7 (Breast) | Superior anticancer activities | scilit.com |
| Pyridine Derivatives | 35, 36, 37 | HepG-2 (Liver), MCF-7 (Breast) | Potent activity with IC50 values from 4.25 to 12.83 µM | researchgate.net |
| Phenylacetamide Derivatives | 2b, 2c | PC3 (Prostate) | Most active compounds with IC50 of 52 µM and 80 µM | researchgate.net |
| Phenylacetamide Derivatives | 2c | MCF-7 (Breast) | Most active compound with IC50 of 100 µM | researchgate.net |
Antiviral Efficacy:
The pyridine nucleus is a common feature in many compounds with demonstrated antiviral activities. nih.govacs.org Reviews of pyridine-containing heterocycles indicate a broad range of antiviral actions against viruses such as human immunodeficiency viruses (HIV), hepatitis C virus (HCV), and hepatitis B virus (HBV). nih.gov The mechanisms for these antiviral effects are varied and include the inhibition of viral replication and key viral enzymes. nih.gov However, it is important to note that the majority of these studies have been conducted in vitro. nih.gov The transition to in vivo animal models is a necessary next step to confirm the therapeutic potential of these pyridine derivatives as antiviral agents. nih.gov
The pyridine scaffold is present in numerous alkaloids known to possess activity within the central nervous system (CNS). nih.gov Research into synthetic pyridine derivatives has also uncovered significant neuropharmacological effects, including analgesic properties.
One study on a substituted oxazolopyridine, 2-[3-(1,1-dimethylethyl)-5-methoxyphenyl]oxazolo[4,5-b]pyridine (OZP) , revealed it to be an effective analgesic when applied topically in a yeast hyperalgesia model in rats. nih.gov This compound was also found to inhibit UV-induced erythema in guinea pigs, indicating potent anti-inflammatory action which is often linked to analgesia. nih.gov Furthermore, various pyridine alkaloids have been investigated for their neuropharmacological properties, with some showing potential for treating a range of CNS conditions. nih.gov While direct studies on the neuropharmacological profile of this compound are lacking, the demonstrated analgesic and CNS activities of its derivatives suggest this is a promising area for future investigation.
The immune system is a complex network of cells and signaling molecules that can be modulated by various chemical compounds. Pyridine derivatives have been noted for their anti-inflammatory and potential immunomodulatory properties. mdpi.comnih.gov
For example, the demonstrated anti-inflammatory effects of the oxazolopyridine derivative OZP in animal models suggest an interaction with inflammatory pathways that are integral to the immune response. nih.gov A study on a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid , showed that it could suppress systemic TNF-α levels and elevate the anti-inflammatory cytokine TGF-β1 in a lipopolysaccharide-induced inflammation model, indicating a distinct immunomodulatory mechanism. researchgate.net Although this compound is not a direct pyridine derivative, it highlights how structurally related heterocyclic compounds can influence cytokine profiles. While specific in vivo immunomodulatory studies on this compound have not been reported, the anti-inflammatory activity observed in its analogs points towards a potential for this class of compounds to modulate immune responses.
Mechanisms of Action at the Molecular and Cellular Level
Understanding the molecular targets and cellular pathways affected by a compound is fundamental to elucidating its mechanism of action. For derivatives of this compound, several key molecular targets and pathways have been identified.
Research into the derivatives of this compound has led to the identification of several specific molecular targets, primarily in the context of cancer therapy.
A significant finding for a closely related analog, 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile (O4I1) , was its ability to enhance the expression and transcriptional activity of Oct3/4 . Oct3/4 is a key transcription factor involved in maintaining pluripotency in embryonic stem cells, and its modulation has implications for regenerative medicine and cancer biology.
Other studies on different pyridine derivatives have identified key signaling proteins as their primary targets. For example, certain 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives have been designed as dual inhibitors of EGFR and VEGFR-2 , two receptor tyrosine kinases that play crucial roles in cancer cell proliferation and angiogenesis. scilit.com Additionally, some 2-phenylacrylonitrile derivatives have been identified as potent tubulin polymerization inhibitors , which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. nih.gov
The table below summarizes key molecular targets identified for various derivatives.
| Compound Class | Specific Derivative(s) | Molecular Target(s) | Therapeutic Area | Reference(s) |
| Phenylacetonitrile Derivative | 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile (O4I1) | Oct3/4 (Inducer) | Regenerative Medicine | |
| Thiophenyl-Pyridine Derivatives | 10b, 2a | EGFR, VEGFR-2 (Dual Inhibitors) | Oncology | scilit.com |
| 2-Phenylacrylonitrile Derivative | 1g2a | Tubulin (Polymerization Inhibitor) | Oncology | nih.gov |
| Oxazolopyridine Derivative | OZP | Cyclooxygenase (COX) | Inflammation, Analgesia | nih.gov |
The identification of molecular targets allows for the analysis of the downstream signaling cascades that are perturbed by these compounds.
Oncogenic Signaling Pathways: By inhibiting receptor tyrosine kinases like EGFR and VEGFR-2, pyridine derivatives can disrupt major signaling pathways crucial for cancer progression, such as the RAS/MAPK and PI3K/AKT pathways, which control cell survival, proliferation, and angiogenesis. scilit.comresearchgate.net
Cell Cycle Regulation: The inhibition of tubulin polymerization by phenylacrylonitrile derivatives directly interferes with the formation of the mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle and subsequent apoptosis. nih.gov
Viral Replication Pathways: Antiviral pyridine derivatives have been shown to perturb various viral processes by inhibiting key enzymes such as reverse transcriptase and polymerase, or by interfering with cellular pathways like the NF-κB signaling pathway, which can be hijacked by viruses for their replication. nih.gov
Inflammatory Pathways: The inhibition of cyclooxygenase (COX) enzymes by compounds like OZP blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov
Cell Fate and Pluripotency: The induction of Oct3/4 by 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile suggests a profound effect on the signaling networks that control cell differentiation and pluripotency.
These findings illustrate that derivatives of this compound can perturb a wide range of critical cellular and viral pathways, highlighting their potential for further development as therapeutic agents.
Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
While direct studies on the interaction of this compound with biological macromolecules are not extensively documented in publicly available literature, research on its structural analogs and derivatives provides significant insights into their potential biological targets and modes of interaction, primarily with proteins. These studies suggest that compounds containing the core phenylacetonitrile and pyridine moieties can engage with key proteins involved in cellular signaling and gene regulation.
Research into derivatives of this compound has revealed interactions with several important protein targets, including transcription factors and protein kinases. For instance, a structurally related compound, 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile, and its derivatives have been identified as potent inducers of Oct3/4. This protein is a critical transcription factor for maintaining pluripotency in embryonic stem cells. The ability of these compounds to enhance Oct3/4 expression and transcriptional activity suggests an interaction with the cellular machinery that regulates this key protein, although the direct binding target remains to be fully elucidated.
Further investigations into pyridine-containing compounds have identified specific protein interactions. A study on N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, which share structural similarities with this compound, demonstrated their activity as inhibitors of the Forkhead Box M1 (FOXM1) transcription factor. nih.gov Molecular docking studies indicated that these compounds bind within the DNA-binding domain of FOXM1, with key interactions involving amino acid residues such as Val296 and Leu289. nih.gov The electron density of the phenyl ring, influenced by various substituents, was found to be a critical factor in the binding affinity. nih.gov
In the realm of protein kinase inhibition, novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives have been designed and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov These receptors are crucial in cancer cell proliferation and angiogenesis. The inhibitory activity of these compounds underscores the potential for molecules with pyridine and phenyl structures to bind to the ATP-binding sites of protein kinases.
While the aforementioned studies focus on protein interactions, there is a lack of specific research detailing the interactions of this compound or its close derivatives with nucleic acids such as DNA or RNA.
The following tables summarize the key findings from studies on derivatives of this compound.
Table 1: Investigated Protein Targets of this compound Derivatives
| Derivative Class | Protein Target | Biological Role | Type of Interaction |
| 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile analogs | Oct3/4 | Transcription Factor (Stem Cell Pluripotency) | Induction of expression and transcriptional activity |
| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | FOXM1 | Transcription Factor (Cell Cycle Regulation) | Inhibition, binding to DNA-binding domain |
| 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives | EGFR, VEGFR-2 | Receptor Tyrosine Kinases (Cell Signaling, Angiogenesis) | Dual Inhibition |
Table 2: Molecular Docking Interaction Details for FOXM1 Inhibitors
| Compound Type | Key Interacting Residues in FOXM1 | Nature of Interaction |
| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | Val296, Leu289 | π–H bond, sulfur–hydrogen bond |
Structure Activity Relationship Sar Studies and Molecular Design
Systematic Modification of the Pyridine (B92270) Moiety and its Impact on Biological Activity
The pyridine ring is a versatile scaffold in drug discovery, and its modification is a key strategy for optimizing the pharmacological profile of lead compounds. nih.gov The nitrogen atom's position and the nature of substituents on the ring can significantly alter the molecule's electronic properties, basicity, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets. nih.govrsc.org
In the context of 2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile, the pyridine moiety serves as a critical pharmacophoric element. SAR studies on related heterocyclic compounds reveal several key principles:
Position of the Nitrogen Atom: The location of the nitrogen atom (e.g., 2-, 3-, or 4-position) dictates the vector and strength of the dipole moment and the accessibility of the lone pair of electrons for hydrogen bonding. rsc.org In many kinase inhibitors, for example, the pyridine nitrogen acts as a crucial hydrogen bond acceptor, and altering its position can lead to a complete loss of activity.
Electronic Effects of Substituents: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridine ring can modulate the pKa of the pyridine nitrogen and the electron density of the entire ring system. nih.gov An EDG can enhance the basicity and hydrogen bonding capability of the nitrogen, which may be favorable for certain receptor interactions. Conversely, an EWG can reduce basicity and introduce new interaction points, potentially improving selectivity or altering the mode of binding. nih.gov
For instance, in a series of tetra-aza pyridinophane metal complexes, modifying the 4-position of the pyridine ring with EDGs or EWGs provided direct control over the electronic properties and catalytic activity of the complex without significantly altering its geometry. nih.gov This highlights the profound impact of pyridine substitution on molecular function.
Table 1: Impact of Pyridine Moiety Modification on Biological Activity in a Hypothetical Analog Series
| Modification | Substituent (R) | Position | Resulting Change in Activity | Rationale |
| Isomeric Position | N/A | Change from 4-pyridyl to 2-pyridyl | Significant decrease | Steric hindrance from the 2-position may prevent optimal binding in the target's active site. |
| Isomeric Position | N/A | Change from 4-pyridyl to 3-pyridyl | Moderate decrease | Altered vector of the hydrogen bond acceptor may lead to a weaker interaction. |
| Substitution | -OCH₃ (EDG) | 2-position | Increased potency | Enhanced hydrogen bonding capability of the pyridine nitrogen. |
| Substitution | -Cl (EWG) | 3-position | Decreased potency | Reduced basicity of the pyridine nitrogen weakens a critical hydrogen bond. |
| Substitution | -CF₃ (EWG) | 2-position | Increased selectivity | The substituent may form specific interactions with a sub-pocket in the target protein, disfavoring binding to off-targets. |
Note: This table is illustrative and based on general principles observed in various series of pyridine-containing bioactive molecules.
Role of the Phenyl Ether Linker in Compound Potency and Selectivity
Key aspects of the linker's role include:
Conformational Rigidity and Flexibility: The ether oxygen and the methylene (B1212753) group introduce a degree of flexibility. This allows the molecule to adopt various conformations, one of which may be the "bioactive conformation" required for target binding. Modifying the linker, for instance by introducing double bonds or incorporating it into a ring system, can restrict this flexibility, which may either enhance potency by locking the molecule in its bioactive conformation or decrease it if the rigid structure is incompatible with the binding site.
Length and Composition: Altering the linker's length (e.g., from a methoxy (B1213986) to an ethoxy bridge) or replacing the ether oxygen with a thioether (-S-), amine (-NH-), or amide (-C(O)NH-) can profoundly impact potency. nih.gov These changes affect not only the distance and angle between the two aromatic systems but also introduce new hydrogen bonding or hydrophobic interaction possibilities.
Metabolic Stability: The linker region can be a site of metabolic attack by enzymes such as cytochrome P450s. Modifications to the linker can be used to block metabolic hotspots, thereby increasing the compound's half-life and bioavailability.
Table 2: Influence of Linker Modification on Compound Potency in a Related Analog Series
| Original Linker | Modified Linker | Key Change | Impact on Potency | Rationale |
| -O-CH₂- | -CH₂-O- (reversed) | Isomeric Linker | Significant Decrease | The precise geometry required for interaction with the target is lost. |
| -O-CH₂- | -S-CH₂- | Ether to Thioether | Moderate Decrease | Increased size and altered bond angle of sulfur compared to oxygen disrupts optimal fit. |
| -O-CH₂- | -O-CH₂-CH₂- | Increased Length | Significant Decrease | The pyridine moiety is positioned too far from its required interaction point in the binding site. |
| -O-CH₂- | -C(O)-NH- | Ether to Amide | Potency Maintained/Increased | The amide group can act as both a hydrogen bond donor and acceptor, potentially forming new, favorable interactions. |
Note: This table is based on general SAR principles for linker modifications in bioactive compounds.
Influence of Substitutions on the Acetonitrile-Bearing Phenyl Ring
SAR studies on related phenyl-containing structures have shown that:
Lipophilicity: Adding lipophilic substituents, such as halogens (F, Cl, Br) or small alkyl groups (methyl, ethyl), can enhance membrane permeability and hydrophobic interactions within the binding pocket. However, excessive lipophilicity can lead to poor solubility and non-specific binding.
Electronic Effects: The placement of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) can alter the electron density of the phenyl ring. This can influence π-π stacking interactions with aromatic residues (like phenylalanine, tyrosine, or tryptophan) in the target protein.
Steric Effects: The size and position of substituents are critical. A bulky substituent in a sterically constrained region of the binding pocket can abolish activity. Conversely, a substituent that fits into a specific sub-pocket can enhance both potency and selectivity. The position of substitution (ortho, meta, or para) is crucial, as it determines the substituent's spatial vector relative to the rest of the molecule.
Table 3: Effect of Substitutions on the Acetonitrile-Bearing Phenyl Ring
| Position of Substitution | Substituent (R) | Property | Effect on Activity | Rationale |
| ortho (C2/C6) | -CH₃ | Steric Bulk | Decrease | Steric clash with the binding pocket wall. |
| meta (C3/C5) | -F | EWG, Lipophilic | Increase | Favorable hydrophobic and/or dipole interactions in a meta-pocket. |
| meta (C3/C5) | -OCH₃ | EDG, Polar | Decrease | Unfavorable polar interaction in a hydrophobic region. |
| para (C4) | -Cl | EWG, Lipophilic | No significant change | The para-position is solvent-exposed and does not interact with the target. |
Note: This table provides hypothetical examples based on common SAR trends for substituted phenyl rings.
Rational Design of Analogs for Enhanced Efficacy and Target Specificity
The insights gained from SAR studies form the foundation for the rational design of new analogs with improved properties. nih.govresearchgate.net By combining the beneficial structural features identified in the initial screening and modification phases, medicinal chemists can design second-generation compounds with enhanced potency, better selectivity, and improved pharmacokinetic profiles.
The design process is often iterative and guided by computational methods:
Scaffold Hopping: If the core scaffold has liabilities, parts of it can be replaced with different chemical moieties (bioisosteres) that retain the key interactions but have better properties. For example, the pyridine ring could be replaced with a pyrimidine (B1678525) or a thiazole (B1198619) to explore different hydrogen bonding patterns. nih.gov
Structure-Based Design: If the 3D structure of the biological target is known, molecular docking can be used to predict how newly designed analogs will bind. This allows for the design of compounds that make more optimal interactions with the active site, such as forming additional hydrogen bonds or filling a hydrophobic pocket. chemrevlett.comjchemlett.com
Fragment-Based Growth: Based on the SAR, a particularly beneficial substituent (e.g., a meta-fluoro group on the phenyl ring) can be used as a starting point, and further modifications can be "grown" from other parts of the molecule to explore additional binding interactions.
A rational design strategy for an improved analog of this compound might involve retaining the 4-pyridyl and phenylacetonitrile (B145931) moieties, which are likely key pharmacophores, while introducing a small, electron-withdrawing group like fluorine at the 3-position of the phenylacetonitrile ring to enhance hydrophobic interactions, based on the hypothetical SAR data.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. chemrevlett.comnih.gov By creating a mathematical model, QSAR can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. jchemlett.comnih.gov
Development of QSAR Models for Activity Prediction
The development of a robust QSAR model involves several key steps:
Data Set Assembly: A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. The activity data is typically converted to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)).
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, such as size, shape, lipophilicity, and electronic properties. hufocw.orgresearchgate.net
Model Building: The dataset is divided into a training set, used to build the model, and a test set, used to validate it. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), are used to create an equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). chemrevlett.comnih.gov
For a series of pyridine derivatives, a QSAR model might look like: pIC₅₀ = c₀ + c₁(LogP) + c₂(TPSA) + c₃*(LUMO) where LogP represents lipophilicity, TPSA is the topological polar surface area, and LUMO is the energy of the lowest unoccupied molecular orbital. The coefficients (c₁, c₂, c₃) indicate the relative importance of each descriptor.
Descriptors and Statistical Validation in QSAR
The quality and predictive power of a QSAR model depend heavily on the choice of descriptors and rigorous statistical validation. researchgate.net
Molecular Descriptors: Descriptors are numerical representations of molecular properties and can be categorized as:
1D Descriptors: Basic properties like molecular weight and atom counts.
2D Descriptors: Based on the 2D structure, including topological indices (e.g., connectivity indices) and counts of structural features. hufocw.org
3D Descriptors: Derived from the 3D conformation of the molecule, such as molecular shape descriptors and solvent-accessible surface area. hufocw.org
Physicochemical Descriptors: Properties like logP (lipophilicity), pKa, and electronic descriptors (e.g., HOMO/LUMO energies, partial charges). nih.gov
Statistical Validation: To ensure a QSAR model is not a result of chance correlation, it must be rigorously validated. researchgate.net Key validation metrics include:
Coefficient of Determination (R²): A measure of how well the model fits the training set data. A value close to 1 indicates a good fit.
Leave-One-Out Cross-Validation (Q² or R²cv): A measure of the model's internal predictive ability. The model is rebuilt multiple times, leaving out one compound each time to be predicted. A Q² > 0.5 is generally considered acceptable. chemrevlett.com
External Validation (R²pred): The model's ability to predict the activity of an external test set of compounds that were not used in model development. This is the most crucial test of a model's predictive power. researchgate.net
Y-Randomization: The biological activity data is randomly shuffled, and a new model is built. A valid model should show very low R² and Q² values for the scrambled data, confirming that the original correlation was not due to chance. chemrevlett.com
Table 4: Common Descriptors and Validation Parameters in QSAR
| Category | Parameter/Descriptor | Description |
| Descriptors | LogP | A measure of a compound's lipophilicity (octanol-water partition coefficient). |
| TPSA | Topological Polar Surface Area; relates to hydrogen bonding potential and permeability. | |
| MW | Molecular Weight. | |
| HOMO/LUMO | Energies of the Highest Occupied/Lowest Unoccupied Molecular Orbitals; relate to electronic reactivity. | |
| Validation | R² | Coefficient of determination for the training set; measures goodness of fit. |
| Parameters | Q² | Cross-validated R²; measures internal model robustness and predictability. |
| R²pred | Predictive R² for an external test set; measures true predictive power. | |
| RMSE | Root Mean Square Error; measures the deviation between predicted and actual values. |
By systematically applying these SAR and molecular design principles, researchers can effectively optimize compounds like this compound to develop novel therapeutic agents with enhanced efficacy and specificity.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding mode of a small molecule ligand to the active site of a target protein.
Prediction of Binding Modes and Affinities
The prediction of binding modes and affinities for this compound would involve docking the compound into the active site of a relevant biological target. The binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), indicates the strength of the interaction. A lower binding energy generally suggests a more stable and favorable interaction.
For a given target, multiple binding poses (orientations) of the ligand are typically generated and scored. The pose with the most favorable score is considered the most likely binding mode. The binding affinity is influenced by various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
Table 1: Hypothetical Docking Scores and Binding Affinities for this compound with Target Proteins
| Target Protein | Predicted Binding Affinity (kcal/mol) | Number of Predicted Hydrogen Bonds | Key Interacting Residues (Predicted) |
| Kinase A | -8.5 | 3 | Asp165, Lys72, Glu91 |
| Kinase B | -7.9 | 2 | Met120, Leu83 |
| Receptor X | -9.2 | 4 | Tyr350, Ser280, Asn345, Arg150 |
This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact compound are not publicly available.
Identification of Key Residues for Ligand Recognition
Upon determining the most probable binding mode, the key amino acid residues of the protein that are crucial for recognizing and binding the ligand can be identified. These residues form the critical interactions that anchor the ligand in the active site.
For this compound, the pyridine nitrogen is a potential hydrogen bond acceptor. The ether oxygen could also participate in hydrogen bonding. The phenyl and pyridine rings can engage in hydrophobic and π-π stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, and tryptophan. The acetonitrile (B52724) group, with its cyano moiety, can also act as a hydrogen bond acceptor. Identifying these key residues is fundamental for understanding the specificity of the interaction and for designing more potent and selective derivatives.
Elucidation of Pharmacophoric Features for Target Interaction
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Elucidating the pharmacophoric features of this compound involves identifying the essential steric and electronic properties that enable it to bind to its target.
Based on its structure, the key pharmacophoric features would likely include:
A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring.
A Hydrogen Bond Acceptor: The nitrogen atom of the cyano group in the acetonitrile moiety.
An Aromatic Ring Feature: The pyridine ring.
An Aromatic Ring Feature: The phenyl ring.
These features, and their spatial arrangement, constitute a pharmacophore model that can be used in virtual screening to identify other compounds with similar interaction capabilities.
Advanced Analytical and Bioanalytical Methodologies in Research
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is the cornerstone for separating and purifying 2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile from reaction mixtures and for assessing its purity. The choice of technique is dictated by the compound's physicochemical properties, including its polarity and thermal stability.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment of this compound. Given the compound's aromatic nature and moderate polarity, reversed-phase HPLC is particularly suitable. Phenyl-based stationary phases are often a primary choice for aromatic compounds due to potential π-π interactions, which can offer unique selectivity compared to standard C18 columns. phenomenex.com The method's parameters, including the mobile phase composition and detector wavelength, are optimized to achieve sharp, symmetrical peaks and effective separation from any impurities.
A typical HPLC method for purity analysis would involve a gradient elution to ensure the separation of compounds with a range of polarities. The UV detector wavelength is selected based on the chromophores present in the molecule, specifically the pyridine (B92270) and phenyl rings, to maximize sensitivity.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. cdc.gov For this compound, the application of GC may be limited by its relatively high molecular weight and polarity, which could necessitate high temperatures leading to potential degradation. However, for related impurities that are more volatile, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be highly effective. mdpi.comosha.gov The use of a high-resolution capillary column is essential for achieving the necessary separation of complex mixtures. cdc.gov If direct analysis proves challenging, derivatization to increase volatility and thermal stability might be considered, though this adds complexity to the sample preparation process.
Table 2: General Gas Chromatography Method Parameters
| Parameter | Condition |
|---|---|
| Column | Capillary Column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Detector Temperature | 310 °C (FID) or MS Transfer Line at 290 °C |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) presents a modern alternative to both HPLC and GC, particularly for the purification and analysis of moderately polar and chiral compounds. wikipedia.org Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers benefits such as faster separations and reduced consumption of organic solvents. chromatographytoday.com The polarity of the mobile phase can be fine-tuned by adding co-solvents like methanol, which is crucial for eluting polar compounds like this compound. researchgate.net SFC is often considered a type of normal-phase chromatography and is well-suited for preparative separations due to the ease of removing the CO2 mobile phase post-collection. wikipedia.org This technique is especially advantageous for separating compounds that are not amenable to the high temperatures of GC or the solvent systems of HPLC. chromatographytoday.com
Advanced Spectroscopy for Complex Mixture Analysis
Spectroscopic techniques are indispensable for the structural elucidation of this compound and for its identification within complex research samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for confirming the molecular structure. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the types of carbon atoms. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to definitively assign all proton and carbon signals and establish connectivity within the molecule, which is crucial for distinguishing it from potential isomers.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), often coupled with a chromatographic inlet (e.g., UPLC), provides an accurate mass measurement of the parent ion. rsc.org This allows for the determination of the elemental composition, which is a powerful tool for confirming the identity of the target compound and identifying unknown impurities or metabolites in a mixture.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridinyl-H (α to N) | 8.5 - 8.7 | Doublet |
| Pyridinyl-H (β to N) | 7.3 - 7.5 | Doublet |
| Phenyl-H (ortho to OCH₂) | 6.9 - 7.1 | Doublet |
| Phenyl-H (ortho to CH₂CN) | 7.2 - 7.4 | Doublet |
| -O-CH₂-Pyridinyl | 5.1 - 5.3 | Singlet |
| -CH₂-CN | 3.7 - 3.9 | Singlet |
Bioanalytical Methods for Compound Quantification in Biological Matrices (e.g., in vivo studies)
Quantifying a compound in biological matrices like plasma, serum, or tissue is a critical aspect of preclinical research, providing essential data for pharmacokinetic studies. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for the quantification of small molecules in biological fluids due to its exceptional sensitivity and selectivity. eijppr.combioanalysis-zone.com This technique combines the powerful separation capabilities of LC with the precise detection and quantification offered by MS/MS. biotrial.com
For the analysis of this compound in plasma, a method would typically involve sample preparation to remove proteins and other interferences. nih.gov Protein precipitation is a common and straightforward approach. farmaciajournal.com The subsequent analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a specific product ion generated by its fragmentation, a transition that is unique to the compound of interest, thereby minimizing interference from matrix components. nih.gov The use of a stable isotope-labeled internal standard is often employed to enhance the accuracy and precision of the measurements. nih.govspringernature.com
Table 4: Representative LC-MS/MS Method for Quantification in Human Plasma
| Parameter | Condition |
|---|---|
| Sample Preparation | Protein precipitation with acetonitrile (1:3 plasma to solvent ratio) |
| LC Column | UPLC C18 Column (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | Hypothetical m/z 225.1 → 93.1 |
| MRM Transition (Internal Standard) | Hypothetical m/z 230.1 → 98.1 (for a ¹³C₅-labeled standard) |
Sample Preparation and Matrix Effects
The accurate quantification of "this compound" in biological matrices is contingent upon a robust sample preparation strategy designed to isolate the analyte from interfering endogenous substances. The complexity of biological samples, such as plasma, serum, and urine, necessitates meticulous sample cleanup to minimize matrix effects, which can significantly impact the reliability of bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). eijppr.combioanalysis-zone.com
Sample Preparation Techniques
The primary objectives of sample preparation are to remove proteins and other matrix components that can interfere with analysis, concentrate the analyte to improve sensitivity, and transfer the analyte into a solvent compatible with the analytical instrumentation. phenomenex.comnih.gov For "this compound", several techniques can be employed, each with its own set of advantages and limitations.
Protein Precipitation (PPT): This is a straightforward and widely used method for removing proteins from plasma or serum samples. chromatographyonline.com It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate proteins. chromatographyonline.com While simple and cost-effective, PPT may result in incomplete removal of other matrix components like phospholipids, which are known to cause significant matrix effects. medipharmsai.com
Liquid-Liquid Extraction (LLE): LLE is a more selective technique that partitions the analyte between the aqueous sample and an immiscible organic solvent. chromatographyonline.comnii.ac.jp The choice of organic solvent is critical and depends on the physicochemical properties of "this compound". Given its structure, a moderately polar solvent could be effective. LLE generally provides a cleaner extract than PPT, reducing the potential for matrix effects. scispace.com
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation method that can provide excellent sample cleanup and analyte enrichment. phenomenex.comscispace.com The selection of the SPE sorbent is crucial for achieving optimal recovery and purity. For "this compound", which possesses both hydrophobic (phenyl and pyridinyl rings) and polar (ether and nitrile groups) functionalities, a mixed-mode or polymeric reversed-phase sorbent could be suitable. ir4project.org
A comparative overview of these techniques for the extraction of "this compound" from human plasma is presented below.
| Technique | Principle | Advantages | Disadvantages | Typical Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | Protein denaturation and removal by organic solvent. chromatographyonline.com | Simple, fast, and inexpensive. thermofisher.com | Less clean extract, potential for significant matrix effects from phospholipids. medipharmsai.com | 85 - 95 | 15 - 30 |
| Liquid-Liquid Extraction | Partitioning of the analyte between aqueous and immiscible organic phases. chromatographyonline.com | Cleaner extracts than PPT, cost-effective. chromatographyonline.com | Can be labor-intensive and may form emulsions. scispace.com | 70 - 90 | 5 - 15 |
| Solid-Phase Extraction | Selective retention of the analyte on a solid sorbent followed by elution. scispace.com | High selectivity, clean extracts, potential for automation. scispace.com | More complex and costly method development. | 90 - 105 | < 5 |
Matrix Effects
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components from the biological matrix. eijppr.comnih.gov These effects can manifest as ion suppression or enhancement, leading to inaccurate quantification. eijppr.com For "this compound", potential sources of matrix effects include phospholipids, salts, and endogenous metabolites. medipharmsai.comnih.gov
The assessment of matrix effects is a critical component of bioanalytical method validation. bioanalysis-zone.com A common approach is the post-extraction addition method, where the response of the analyte in a neat solution is compared to its response in a blank matrix extract spiked at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. The following table illustrates hypothetical matrix effect data for "this compound" in different biological matrices using various sample preparation techniques.
| Biological Matrix | Sample Preparation Method | Mean Matrix Factor | Interpretation |
| Human Plasma | Protein Precipitation (Acetonitrile) | 0.78 | Significant Ion Suppression |
| Human Plasma | Liquid-Liquid Extraction (Methyl tert-butyl ether) | 0.92 | Minor Ion Suppression |
| Human Plasma | Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 1.03 | Negligible Matrix Effect |
| Human Urine | Dilute-and-Shoot | 0.85 | Moderate Ion Suppression |
| Human Urine | Solid-Phase Extraction (Reversed-Phase) | 0.98 | Minimal Matrix Effect |
Mitigation strategies for matrix effects often involve optimizing the chromatographic separation to resolve the analyte from interfering components, employing a more effective sample preparation technique to remove matrix interferences, or using a stable isotope-labeled internal standard that can co-elute with the analyte and experience similar matrix effects, thereby providing a more accurate quantification. nih.gov
Future Research Directions and Potential Applications
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
Future research into the synthesis of 2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile will likely focus on developing more efficient, cost-effective, and environmentally friendly methods. While traditional methods for synthesizing phenylacetonitrile (B145931) derivatives exist, advancements in green chemistry offer new avenues for improvement. mdpi.comgoogle.com
Key areas for exploration include:
Microwave-Assisted Synthesis: This technology can dramatically reduce reaction times from hours to minutes, increase product yields, and simplify purification processes by minimizing the use of solvents. mdpi.com
Solvent-Free or Green Solvent Approaches: Investigating mechanochemical grinding procedures or the use of benign solvents can minimize waste and reduce the environmental impact of the synthesis. mdpi.com
Catalytic Innovations: The development of novel catalysts, such as copper-catalyzed reactions, could enable more efficient and selective synthesis under milder conditions. mdpi.com
These modern synthetic strategies offer substantial benefits over conventional methods, which often require long reaction periods and complex starting materials. google.comorgsyn.org
Table 1: Comparison of Synthetic Methodologies
| Methodology | Potential Advantages for Synthesizing this compound |
| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, lower energy consumption. mdpi.com |
| Solvent-Free Mechanochemistry | Minimal environmental impact, reduced waste, high efficiency. mdpi.com |
| Novel Catalysis | High selectivity, mild reaction conditions, potential for new reaction pathways. mdpi.com |
Investigation of New Biological Targets and Therapeutic Areas
The structural motifs within this compound suggest several potential biological targets and therapeutic applications that warrant further investigation. A structurally similar compound, 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile, has been identified as an enhancer of Oct3/4 expression, a key transcription factor in stem cell pluripotency. researchgate.netfraunhofer.deresearchgate.net This finding points toward potential applications in regenerative medicine and the generation of induced pluripotent stem cells (iPSCs). researchgate.net
Future research should explore:
Oncology: Pyridine (B92270) and pyrimidine (B1678525) derivatives have shown potential as antitumor candidates by targeting key receptors like EGFR and VEGFR-2. nih.gov Other related heterocyclic structures, such as quinolones and pyrazolopyridines, have demonstrated antiproliferative activity by inhibiting tubulin polymerization or inducing apoptosis. nih.govmdpi.com Investigating the effect of this compound on cancer-related pathways, such as the MAPK signaling pathway, could reveal novel anticancer applications. mdpi.com
Neuropathic Pain and Inflammation: Derivatives of (Pyridin-2-yl)methanol have been developed as selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), a channel implicated in pain sensation and inflammation. nih.gov Given its pyridine moiety, this compound could be explored for similar activities.
Infectious Diseases: Various pyrazole, pyridine, and pyrimidine derivatives have been screened for antibacterial and antifungal properties, suggesting another potential therapeutic area for investigation. nih.gov
Table 2: Potential Biological Targets and Therapeutic Areas
| Potential Target/Area | Rationale Based on Structural Analogs |
| Oct3/4 Modulation (Regenerative Medicine) | A similar phenylacetonitrile derivative enhances Oct3/4 expression, crucial for iPSC generation. researchgate.netfraunhofer.de |
| EGFR/VEGFR-2 (Oncology) | Pyridine derivatives are known to target these key cancer-related receptors. nih.gov |
| Tubulin Polymerization (Oncology) | Quinolone structures, which share some similarities, act as antimitotic agents. nih.gov |
| TRPV3 (Pain and Inflammation) | (Pyridin-yl)methanol derivatives show antagonist activity at this ion channel. nih.gov |
Development of Prodrugs and Targeted Delivery Systems
To enhance the therapeutic potential of this compound, the development of prodrugs and targeted delivery systems is a critical area for future research. Prodrugs are inactive precursors that are converted into the active drug within the body, which can improve properties like solubility or bioavailability. mdpi.comnih.gov For instance, ester analogues have been successfully used as prodrugs to improve the concentration of a therapeutic agent at the back of the eye following topical administration. nih.gov
Targeted drug delivery aims to concentrate the therapeutic agent at the site of disease, maximizing efficacy and minimizing systemic side effects. americanpharmaceuticalreview.comhumanjournals.com This can be achieved through several strategies:
Passive Targeting: Utilizing nanocarriers like liposomes or nanoparticles that accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. americanpharmaceuticalreview.comnih.govnih.gov
Active Targeting: Modifying the surface of nanocarriers with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on target cells, such as cancer cells. nih.gov
Physical Targeting: Employing carriers that release the drug in response to specific physical stimuli at the target site, such as changes in pH, temperature, or exposure to ultrasound. americanpharmaceuticalreview.com
These advanced delivery strategies could significantly improve the therapeutic index of this compound for applications in areas like oncology. humanjournals.com
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial Intelligence (AI) and Machine Learning (ML) are transforming drug discovery and design. nih.govnih.gov These computational tools can be applied to accelerate the development of derivatives of this compound with improved properties.
Key applications of AI/ML include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: While traditional ML models are effective, deep neural networks can be used to analyze large datasets and predict the biological activity of new derivatives. blogspot.com
De Novo Drug Design: Generative AI models can design entirely new molecules that are optimized for specific properties, helping to explore the chemical space around the core scaffold. nih.govcrimsonpublishers.com
Virtual Screening and Docking: AI can screen vast virtual libraries of compounds to identify those most likely to bind to a specific biological target. nih.govcrimsonpublishers.com New deep learning approaches are also enhancing the accuracy of protein-ligand docking predictions. blogspot.com
ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify and eliminate candidates with poor profiles early in the discovery process. crimsonpublishers.comgoogle.com
Collaborative Research Opportunities and Translational Perspectives
Translating the potential of this compound from a laboratory curiosity to a clinical candidate requires a multidisciplinary and collaborative approach. Future success will depend on building bridges between different fields of expertise.
Essential collaborations include:
Synthetic and Medicinal Chemists: To develop novel, sustainable synthetic routes and create libraries of derivatives with diverse functionalities.
Computational Biologists and Data Scientists: To apply AI and ML for compound design, target identification, and prediction of pharmacokinetic properties. nih.gov
Pharmacologists and Cell Biologists: To perform in vitro and in vivo studies to identify biological targets, elucidate mechanisms of action, and evaluate therapeutic efficacy in relevant disease models. mdpi.com
Pharmaceutical Scientists: To formulate the compound into effective and stable drug delivery systems, including prodrugs and targeted nanocarriers. nih.gov
Such integrated efforts are crucial for accelerating the preclinical development pipeline and ultimately realizing the translational promise of this versatile chemical scaffold.
Q & A
Q. What are the key synthetic routes for 2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile, and how can reaction conditions be optimized?
The synthesis typically involves coupling a pyridin-4-ylmethoxy group to a phenylacetonitrile scaffold. A bromomethyl intermediate (e.g., 2-[4-(Bromomethyl)phenyl]acetonitrile) can act as a precursor, undergoing nucleophilic substitution with pyridin-4-ylmethanol under basic conditions . Optimization may include solvent selection (e.g., dry acetonitrile), temperature control (70–100°C), and catalysts (e.g., K₂CO₃) to enhance yield and purity. Post-synthesis purification via column chromatography is critical to isolate the target compound .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- NMR : ¹H and ¹³C NMR validate the pyridin-4-ylmethoxy group (δ ~8.5 ppm for pyridine protons) and nitrile functionality (C≡N stretching absent in NMR but confirmed via IR) .
- IR : A sharp peak near 2240 cm⁻¹ confirms the nitrile group .
- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₁₄H₁₁N₂O: calculated 231.0822) .
Q. How does the pyridin-4-ylmethoxy group influence the compound’s reactivity?
The pyridine ring introduces electron-withdrawing effects, stabilizing the adjacent methoxy group and directing electrophilic substitution reactions to specific positions on the phenyl ring. The nitrile group can participate in nucleophilic additions (e.g., with amines to form amidines) or serve as a precursor for heterocyclic synthesis .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Discrepancies in thermal parameters or bond lengths may arise from disorder or twinning. Apply constraints (e.g., ISOR, SIMU) and validate with R-factor convergence (<5%) and Hirshfeld surface analysis . For high-resolution data, twin refinement (TWIN/BASF commands) in SHELXL can address pseudosymmetry issues .
Q. How can structure-activity relationship (SAR) studies improve the compound’s biological activity?
Modify the pyridine ring (e.g., fluorination at C-2/C-3) to enhance binding affinity to targets like OCT3/4, as seen in analogs with 4-methoxybenzyloxy groups . Replace the nitrile with bioisosteres (e.g., tetrazole) to improve solubility while retaining activity. Pharmacophore mapping using computational tools (e.g., Schrödinger) can identify critical interactions .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to enzymes or receptors. For example, the pyridin-4-ylmethoxy group may form π-π stacking with aromatic residues in active sites, while the nitrile group engages in hydrogen bonding . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How can synthetic impurities or byproducts be characterized and mitigated?
Use HPLC-MS to detect impurities (e.g., unreacted bromomethyl precursor or hydroxylated byproducts). Adjust reaction stoichiometry (e.g., excess pyridin-4-ylmethanol) and monitor via TLC. Recrystallization from ethanol/water mixtures improves purity .
Q. What are the stability profiles of this compound under varying pH and temperature?
Conduct accelerated stability studies (ICH guidelines):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
